molecular formula C23H17ClN2O3 B2476760 N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1040645-74-6

N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2476760
CAS No.: 1040645-74-6
M. Wt: 404.85
InChI Key: KJNWMBVJEFGJMP-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline-3-carboxamide derivative characterized by a 2-chlorobenzyl substituent at the N-position of the carboxamide group. Its core structure includes a 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline scaffold, which is associated with diverse biological activities, including kinase inhibition and anti-inflammatory properties . The 2-chlorophenylmethyl group introduces steric and electronic effects that modulate target binding and pharmacokinetic properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c24-18-12-6-4-8-15(18)14-25-22(28)20-21(27)17-11-5-7-13-19(17)26(23(20)29)16-9-2-1-3-10-16/h1-13,27H,14H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNWMBVJEFGJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC4=CC=CC=C4Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Moiety: The carboxamide moiety can be formed by reacting the intermediate product with an amine, such as aniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound shares structural homology with several quinoline-3-carboxamide derivatives. Below is a comparative analysis based on substituent variations and their impact:

Compound Substituents Key Structural Differences Biological Implications
Target Compound N-(2-chlorophenyl)methyl; 1-phenyl; 4-hydroxy-2-oxo Baseline structure Balanced lipophilicity and target affinity
N-(4-Fluorophenyl) analogue (3s) N-(4-fluorophenyl); 1-phenyl; 4-hydroxy-2-oxo Fluorine at para position (electron-withdrawing) Enhanced metabolic stability; altered kinase selectivity
N-(3-Chlorophenyl)-1-ethyl analogue N-(3-chlorophenyl); 1-ethyl; 4-hydroxy-2-oxo Ethyl group at position 1; chlorine at meta position Increased steric bulk may reduce membrane permeability
5-Chloro-1-methyl analogue 5-chloro; 1-methyl; N-phenyl Chlorine at position 5; methyl at position 1 Potential for enhanced antibacterial activity
N-(2,3-Dimethylphenyl) analogue N-(2,3-dimethylphenyl); 1-methyl; 4-hydroxy-2-oxo Ortho/meta methyl groups Improved solubility; reduced cytotoxicity

Physicochemical Properties

A comparison of molecular weight, logP, and hydrogen-bonding capacity:

Compound Molecular Weight (g/mol) logP Hydrogen-Bond Donors/Acceptors
Target Compound ~395.8 (estimated) ~3.2 2 donors (OH, NH); 4 acceptors
3s (4-Fluorophenyl) 375.11 2.9 2 donors; 4 acceptors
5-Chloro-1-methyl analogue 342.78 3.5 2 donors; 4 acceptors
N-(2,3-Dimethylphenyl) analogue 352.38 3.8 2 donors; 4 acceptors

The 2-chlorophenylmethyl group in the target compound contributes to higher logP compared to the 4-fluorophenyl analogue (3s), suggesting increased lipophilicity. However, the 5-chloro-1-methyl analogue exhibits even greater hydrophobicity due to the additional chlorine substituent .

Biological Activity

N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, a compound belonging to the quinoline family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H17ClN2O3C_{23}H_{17}ClN_{2}O_{3} with a molecular weight of 404.8 g/mol. The structure includes a quinoline core which is known for various biological activities.

Property Value
Molecular FormulaC23H17ClN2O3
Molecular Weight404.8 g/mol
PurityTypically 95%

Antimicrobial Properties

Research indicates that derivatives of the quinoline structure exhibit significant antibacterial activity. A study focusing on similar compounds demonstrated moderate antibacterial effects against various strains, with minimum inhibitory concentration (MIC) values indicating effectiveness at specific concentrations. However, the particular compound's effectiveness against bacteria remains to be fully elucidated through dedicated studies.

Anti-HIV Activity

In a related study on 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives, no significant anti-HIV activity was observed for synthesized compounds at concentrations below 100 µM . This suggests that while structural analogs may show promise, further optimization of the compound's structure may be necessary to enhance its antiviral efficacy.

Anticancer Potential

The anticancer properties of quinoline derivatives have been well-documented. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study reported that certain derivatives achieved IC50 values as low as 1.2 µM against MCF-7 cell lines, indicating potent anti-proliferative activity .

Synthesis and Evaluation

A series of studies have been conducted to synthesize and evaluate the biological activities of quinoline derivatives:

  • Synthesis Methodology : Various synthetic routes have been developed to create derivatives with modified functional groups aimed at enhancing biological activity.
  • Biological Evaluation : Compounds were tested for their ability to inhibit cell growth in cancer models and showed varying degrees of efficacy based on structural modifications.
  • Mechanistic Insights : Studies indicated that some derivatives induce apoptosis in cancer cells through intrinsic and extrinsic pathways, as evidenced by changes in caspase activity and cell cycle arrest .

Q & A

Q. What are the standard synthetic routes for preparing N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide?

  • The compound can be synthesized via a multi-step approach: (i) Condensation reactions : Reacting substituted quinoline precursors with 2-chlorobenzylamine under reflux in ethanol or THF, followed by cyclization . (ii) Carboxamide formation : Coupling intermediates with activated carboxylic acid derivatives (e.g., using EDCI/HOBt) in anhydrous DCM . (iii) Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
  • Key analytical techniques: Monitor reactions via TLC and confirm purity using HPLC (>95%) and NMR (¹H/¹³C) .

Q. How is the compound characterized structurally?

  • X-ray crystallography : Single crystals grown via slow evaporation (n-hexane/ethyl acetate) provide absolute configuration data. For example, dihedral angles between aromatic rings (e.g., 83.59° between C9–C14 and C18–C23 planes) reveal steric interactions .
  • Spectroscopy : ¹H NMR (δ ~10.5 ppm for -OH), ¹³C NMR (δ ~170 ppm for carbonyl), and HRMS confirm functional groups .

Q. What preliminary biological assays are used to evaluate its activity?

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, Hep G2) with IC₅₀ calculations .
  • DNA interaction : UV-Vis titration (hypochromicity/shift in λmax) and ethidium bromide displacement assays to assess intercalation .
  • Antioxidant activity : DPPH/ABTS radical scavenging assays, comparing % inhibition to ascorbic acid .

Advanced Research Questions

Q. How do substituents influence the compound’s bioactivity?

  • Structure-activity relationship (SAR) : N(4)-phenyl substitution in related quinoline-carboxamides enhances DNA-binding affinity (e.g., ΔTm = 5–8°C in thermal denaturation assays) and cytotoxicity (IC₅₀ reduced by 40–60% vs. non-substituted analogs) .
  • Steric effects : The 2-chlorophenyl group may hinder intercalation but improve lipophilicity (logP ~3.5), enhancing membrane permeability .

Q. What crystallographic data resolve contradictions in reported conformational flexibility?

  • Inter-ring angles : X-ray structures show variable dihedral angles (e.g., 17.45°–83.59°) between aromatic rings, suggesting rotational freedom in solution .
  • Hydrogen bonding : O–H⋯O interactions (e.g., 2.8 Å bond length) stabilize crystal packing but may not persist in solution, explaining discrepancies in NMR vs. crystallography data .

Q. How can computational methods optimize synthesis yield?

  • DFT calculations : Predict energy barriers for key steps (e.g., cyclization, ΔG‡ ~25 kcal/mol) to optimize reaction temperatures (e.g., 80–100°C) .
  • Solvent screening : COSMO-RS simulations identify ethanol/THF as optimal for solubility (>10 mg/mL) and minimal byproduct formation .

Q. What mechanistic insights explain its dual antioxidative/pro-oxidative effects?

  • Radical scavenging : ESR confirms hydroxyl radical quenching (k = 1.2 × 10¹⁰ M⁻¹s⁻¹) via H-atom transfer from the 4-hydroxy group .
  • Pro-oxidative activity : In hypoxic conditions, Fe³⁺/Cu²⁺ complexes generate ROS (e.g., •OH via Fenton-like reactions), detected by DCFH-DA fluorescence .

Q. How do conflicting cytotoxicity results arise across studies?

  • Assay variability : Differences in cell passage number, serum concentration (e.g., 5% vs. 10% FBS), and incubation time (24–72 hr) alter IC₅₀ values by ±30% .
  • Impurity effects : Trace solvents (e.g., DMSO residuals >0.1%) or unreacted intermediates (e.g., chlorophenyl byproducts) can artifactually inflate toxicity .

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